An In-depth Technical Guide on the Core Basic Properties of N-Methyl-N-(3-thien-2-ylbenzyl)amine
An In-depth Technical Guide on the Core Basic Properties of N-Methyl-N-(3-thien-2-ylbenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-(3-thien-2-ylbenzyl)amine is a heterocyclic organic compound featuring a thiophene ring linked to an N-methylbenzylamine moiety. While specific experimental data on this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its core basic properties based on computational predictions and data from analogous structures. Furthermore, it outlines detailed experimental protocols for the precise determination of its fundamental physicochemical parameters, namely its basicity (pKa) and aqueous solubility. This document also briefly touches upon the known biological activities of related thiophene-containing molecules, offering a contextual framework for future research and development endeavors.
Physicochemical Properties
The basicity and lipophilicity of a compound are critical parameters in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For N-Methyl-N-(3-thien-2-ylbenzyl)amine, the following properties are predicted.
| Property | Value | Source |
| Molecular Formula | C12H13NS | PubChem[1] |
| Molecular Weight | 203.31 g/mol | PubChem[1] |
| Predicted pKa | 9.51 ± 0.10 | Predicted for N-Methyl-N-(3-thien-3-ylbenzyl)amine[2] |
| Predicted XLogP3 | 3.1 | PubChem[1] |
| Predicted Water Solubility | Sparingly Soluble | Based on N-methylbenzylamine[3] |
Note: The predicted pKa value is for the isomeric compound N-Methyl-N-(3-thien-3-ylbenzyl)amine and serves as a close estimate. The predicted water solubility is inferred from the parent compound, N-methylbenzylamine.
Experimental Protocols for Property Determination
To ascertain the precise basic properties of N-Methyl-N-(3-thien-2-ylbenzyl)amine, the following established experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the dissociation constant of a compound.
Principle: The pKa is the pH at which the amine is 50% ionized. By titrating a solution of the amine with a strong acid, a titration curve is generated. The pKa can be determined from the midpoint of the buffer region of this curve.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of N-Methyl-N-(3-thien-2-ylbenzyl)amine and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This can be determined from the first derivative of the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
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Sample Preparation: Add an excess amount of solid N-Methyl-N-(3-thien-2-ylbenzyl)amine to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of N-Methyl-N-(3-thien-2-ylbenzyl)amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Solubility Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the core basic properties of a novel compound like N-Methyl-N-(3-thien-2-ylbenzyl)amine.
